4-(10,15,20-Triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl)phenol
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Overview
Description
4-(10,15,20-Triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl)phenol is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is characterized by its unique structure, which includes a phenol group attached to a triphenyl-substituted porphyrin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(10,15,20-Triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl)phenol typically involves the following steps:
Synthesis of 10,15,20-Triphenylporphyrin: This is achieved through the condensation of pyrrole with benzaldehyde under acidic conditions.
Functionalization: The triphenylporphyrin is then functionalized by introducing a phenol group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(10,15,20-Triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The porphyrin core can be reduced to form chlorins.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones.
Reduction: Chlorins.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-(10,15,20-Triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(10,15,20-Triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl)phenol involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can cause damage to cellular components, making the compound useful in photodynamic therapy . The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin: A water-soluble porphyrin with similar photodynamic properties.
5,10,15,20-Tetra(4-pyridyl)porphyrin: Another porphyrin derivative used in similar applications.
Uniqueness
4-(10,15,20-Triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl)phenol is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it particularly effective in applications like photodynamic therapy and dye-sensitized solar cells .
Properties
Molecular Formula |
C44H32N4O |
---|---|
Molecular Weight |
632.7 g/mol |
IUPAC Name |
4-(10,15,20-triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl)phenol |
InChI |
InChI=1S/C44H32N4O/c49-32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45-49H |
InChI Key |
LTTQKPOBKJUMRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=CC=C7)N5)C8=CC=C(C=C8)O)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
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